Ibrexafungerp citrate is a novel antifungal compound classified as a triterpenoid and specifically a glucan synthase inhibitor. It is primarily developed for the treatment of fungal infections, particularly vulvovaginal candidiasis, and is noted for its oral bioavailability and efficacy against multi-drug resistant fungal strains. The compound operates by inhibiting the biosynthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, thereby compromising cell integrity and leading to fungal cell lysis .
The synthesis of ibrexafungerp involves semi-synthetic modifications of enfumafungin. The process typically includes:
The synthetic route often employs various organic reactions, including hydroxylation and conjugation with citrate to form ibrexafungerp citrate, optimizing it for oral administration .
Ibrexafungerp citrate has a complex molecular structure characterized by multiple rings and functional groups. The chemical formula is with a molecular weight of approximately 730.051 g/mol. Its structural configuration includes:
Ibrexafungerp undergoes several metabolic transformations:
The metabolic pathway indicates that approximately 90% of an administered dose is excreted via feces, primarily as unchanged drug, while renal excretion remains minimal (around 1%) .
Ibrexafungerp functions by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, crucial for synthesizing β-(1,3)-D-glucan in the fungal cell wall. This inhibition disrupts the structural integrity of the cell wall, leading to increased permeability and eventual cell death.
Ibrexafungerp citrate is primarily indicated for:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2